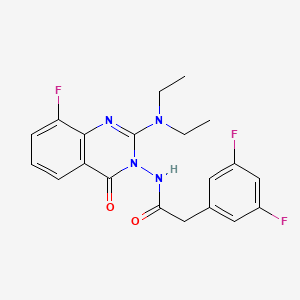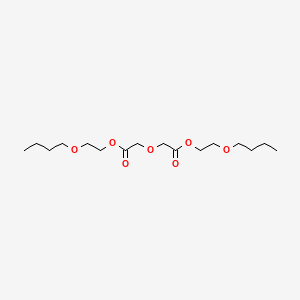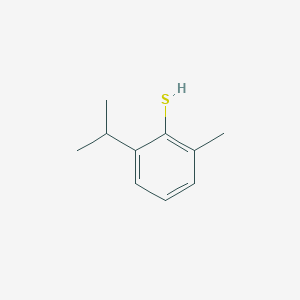![molecular formula C6H14S3 B13953982 1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane CAS No. 54724-98-0](/img/structure/B13953982.png)
1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane is an organic compound with the molecular formula C6H14S3. It is characterized by the presence of multiple sulfanyl (thioether) groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane typically involves the reaction of ethylsulfanyl and methylsulfanyl derivatives under controlled conditions. One common synthetic route includes the nucleophilic substitution reaction where ethylsulfanyl and methylsulfanyl groups are introduced to a suitable precursor molecule. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.
Substitution: Nucleophilic substitution reactions can replace one or more sulfanyl groups with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane involves its interaction with molecular targets through its sulfanyl groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane can be compared with other thioether compounds such as:
Dimethyl sulfide (C2H6S): A simpler thioether with fewer sulfanyl groups.
Diethyl sulfide (C4H10S): Another thioether with a different alkyl group configuration.
1,2-Bis(ethylthio)ethane (C6H14S2): A compound with a similar structure but fewer sulfanyl groups. The uniqueness of this compound lies in its multiple sulfanyl groups, which provide distinct chemical properties and reactivity
Properties
CAS No. |
54724-98-0 |
|---|---|
Molecular Formula |
C6H14S3 |
Molecular Weight |
182.4 g/mol |
IUPAC Name |
[ethylsulfanyl(methylsulfanyl)methyl]sulfanylethane |
InChI |
InChI=1S/C6H14S3/c1-4-8-6(7-3)9-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
BJEMOIJCWSLWEK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(SC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


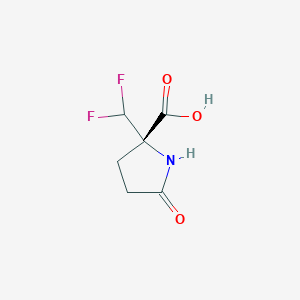
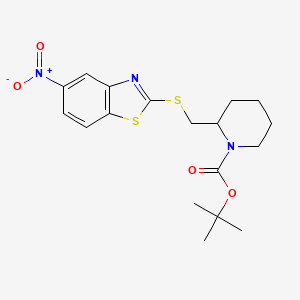
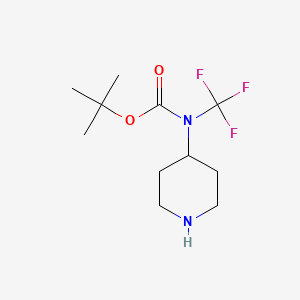
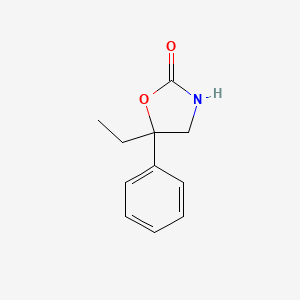
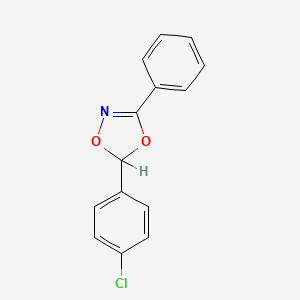
![2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-](/img/structure/B13953933.png)


